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Compound of Interest

Compound Name: DS69910557

Cat. No.: B10861409

Disclaimer: The detailed quantitative data and specific experimental protocols for DS69910557
are primarily contained within the publication "Lead optimization of pyrido[2,3—d][1]benzazepin-
6-one derivatives leading to the discovery of a potent, selective, and orally available human
parathyroid hormone receptor 1 (hPTHR1) antagonist (DS69910557)" (Bioorganic & Medicinal
Chemistry, 2022). As the full text of this article is not publicly available, this guide is based on
the information present in the abstract and other publicly accessible data. The experimental
protocols provided are representative examples for this class of compound and may not reflect
the exact procedures used by the discovering scientists.

Executive Summary

DS69910557 is a novel, orally bioavailable small molecule antagonist of the human parathyroid
hormone receptor 1 (hPTHR1) discovered by Daiichi Sankyo.[1] Currently in the preclinical
stage of development, it is a zwitterionic compound designed to offer potent and selective
inhibition of PTHR1.[1] The primary therapeutic potential of DS69910557 lies in its ability to
lower plasma calcium levels, as demonstrated in rodent models.[1] Its excellent selectivity over
the hERG channel suggests a favorable cardiac safety profile.[1] This document provides a
comprehensive overview of the known pharmacology of DS69910557, based on available
information.

Core Pharmacological Profile
Mechanism of Action
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DS69910557 functions as a competitive antagonist at the hPTHR1, a G protein-coupled
receptor (GPCR). By binding to the receptor, it blocks the signaling cascade initiated by the
endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein
(PTHrP). This inhibition of PTHR1 signaling is the primary mechanism through which
DS69910557 exerts its physiological effects.

Preclinical Efficacy

In vivo studies in rats have demonstrated that oral administration of DS69910557 leads to a
decrease in plasma calcium concentration.[1] This finding supports its potential use as a
therapeutic agent for conditions characterized by hypercalcemia.

Quantitative Pharmacological Data

The specific quantitative data for DS69910557's potency, selectivity, and pharmacokinetics are
not publicly available. The following tables represent the types of data that would be generated
during the preclinical characterization of such a compound.

Table 1: In Vitro Potency and Selectivity of DS69910557 (lllustrative)

Parameter Assay Type Species Value
hPTHR1 Antagonism
IC50 CAMP Inhibition Assay = Human Data not available
) Radioligand Binding )
Ki Human Data not available
Assay
Selectivity

Reported to be
hERG Inhibition

(1C50) Patch Clamp Assay Human excellent, specific
value not available[1]
Off-target GPCR Various functional )
Human Data not available
Panel assays

Table 2: Pharmacokinetic Profile of DS69910557 in Rats (lllustrative)
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Parameter

Route of
Administration

Dose (mglkg)

Value

Oral Bioavailability

Oral Data not available Data not available
(F%)
Peak Plasma : .
) Oral Data not available Data not available
Concentration (Cmax)
Time to Peak ) ]
) Oral Data not available Data not available
Concentration (Tmax)
Half-life (t1/2) Intravenous Data not available Data not available
Clearance (CL) Intravenous Data not available Data not available
Volume of Distribution ) )
Intravenous Data not available Data not available

(Vd)

Experimental Protocols

The detailed experimental protocols for DS69910557 are not publicly available. The following
are representative protocols for the key assays used to characterize a novel hPTHR1
antagonist.

hPTHR1 cAMP Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the production of cyclic adenosine
monophosphate (CAMP) stimulated by a PTHR1 agonist.

e Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hPTHR1 are
cultured in appropriate media.

o Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for
adherence.

e Compound Preparation: DS69910557 is serially diluted in assay buffer to create a
concentration range.

e Assay Procedure:
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o The cell culture medium is removed and replaced with assay buffer containing a
phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

o Cells are pre-incubated with varying concentrations of DS69910557 or vehicle control.

o Afixed concentration of a PTHR1 agonist (e.g., PTH(1-34)) is added to stimulate cAMP
production.

o The cells are incubated for a defined period to allow for cAMP accumulation.

o CAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP
concentration is measured using a commercially available detection kit (e.g., HTRF,
AlphaScreen, or ELISA).

o Data Analysis: The results are expressed as a percentage of the maximal agonist response.
The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is
calculated by fitting the data to a four-parameter logistic equation.

In Vivo Hypocalcemic Effect in Rats (General Protocol)

This study evaluates the ability of an orally administered compound to lower plasma calcium
levels.

e Animals: Male Sprague-Dawley rats are used for the study.

o Acclimation: Animals are acclimated to the housing conditions for at least one week before
the experiment.

e Dosing:
o Rats are fasted overnight before dosing.
o DS69910557 is formulated in a suitable vehicle for oral administration.

o Animals are dosed orally (p.o.) with either the vehicle control or DS69910557 at various
dose levels.

e Blood Sampling:
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o Blood samples are collected from the tail vein or another appropriate site at predetermined
time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours).

o Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
e Plasma Analysis:
o Plasma is separated by centrifugation.

o The concentration of calcium in the plasma is determined using a clinical chemistry
analyzer.

o Data Analysis: The change in plasma calcium concentration from baseline is calculated for
each treatment group and time point. Statistical analysis is performed to determine the
significance of the compound's effect compared to the vehicle control.

Visualizations

Signaling Pathway of PTHR1 and Inhibition by
DS69910557
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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